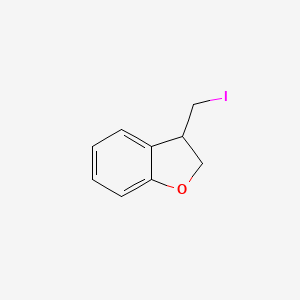

3-(Iodomethyl)-2,3-dihydro-1-benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYVNSZLKXZJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376691 | |

| Record name | 3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78739-83-0 | |

| Record name | 3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2,3 Dihydro 1 Benzofuran Moiety: a Privileged Heterocyclic Building Block

The 2,3-dihydro-1-benzofuran scaffold, a heterocyclic system consisting of a fused benzene (B151609) and dihydrofuran ring, is a cornerstone in the design of bioactive molecules. researchgate.netacs.org Its prevalence in a vast array of natural products and synthetic compounds with diverse pharmacological activities underscores its significance. acs.orgnih.gov This structural motif is recognized as a "privileged structure" because its rigid, three-dimensional framework allows for the precise spatial arrangement of various substituents, enabling targeted interactions with biological macromolecules. sci-hub.se

The applications of the 2,3-dihydro-1-benzofuran core are extensive and varied, spanning medicinal chemistry and materials science. researchgate.netrsc.org In the pharmaceutical realm, derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties. nih.govrsc.org For instance, certain 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov The scaffold's ability to mimic the essential structural features of other biologically relevant molecules, while offering improved physicochemical properties, makes it an attractive platform for drug discovery. nih.gov

The versatility of this scaffold is further demonstrated by its incorporation into compounds with applications beyond medicine. For example, benzofuran-based structures have been explored for their use in the development of organic materials. rsc.org The inherent structural rigidity and electronic properties of the benzofuran (B130515) system make it a suitable component for creating novel polymers and dyes. rsc.org

Below is an interactive table summarizing the key attributes and applications of the 2,3-dihydro-1-benzofuran scaffold.

| Attribute | Significance |

| Structural Nature | Privileged heterocyclic scaffold with a rigid, three-dimensional conformation. sci-hub.se |

| Biological Activity | Core component of numerous natural and synthetic compounds with a broad range of pharmacological effects. researchgate.netacs.org |

| Medicinal Applications | Used in the design of anti-inflammatory, antimicrobial, antifungal, and antitumor agents. nih.govrsc.org |

| Materials Science | Employed in the development of novel polymers and dyes. rsc.org |

| Synthetic Utility | Serves as a versatile building block for diversity-oriented synthesis of compound libraries. researchgate.net |

Halogenated Dihydrobenzofurans: a Focus on Iodomethyl Derivatives

Strategies for the Construction of the 2,3-Dihydro-1-benzofuran Nucleus.

The formation of the 2,3-dihydro-1-benzofuran ring system is often accomplished through the strategic cyclization of appropriately functionalized phenolic precursors. These methods can be broadly categorized into intramolecular cyclization approaches, which are highly efficient in forming the heterocyclic ring.

Intramolecular cyclization represents a highly effective strategy for the synthesis of the 2,3-dihydro-1-benzofuran nucleus, primarily involving the formation of a new carbon-oxygen bond. These reactions are characterized by their high regioselectivity and stereoselectivity, offering precise control over the final product's architecture.

Electrophilic halocyclization is a powerful and widely employed method for the synthesis of halogenated heterocycles. This approach involves the activation of a carbon-carbon double bond by an electrophilic halogen species, followed by the intramolecular attack of a nucleophile, in this case, the phenolic hydroxyl group.

Intramolecular Cyclization Approaches.

Electrophilic Halocyclization Reactions.

Iodocyclization of 2-Allylphenols and Related Substrates.

The iodocyclization of 2-allylphenols stands out as a direct and efficient method for the synthesis of this compound. rsc.orgrsc.orgresearchgate.netnih.gov This reaction typically proceeds via a 5-exo-trig cyclization pathway, which is kinetically favored according to Baldwin's rules. The process is initiated by the reaction of the allyl group with an electrophilic iodine source, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent intramolecular attack by the phenolic oxygen atom at the less substituted carbon of the erstwhile double bond leads to the formation of the 2,3-dihydro-1-benzofuran ring and the introduction of the iodomethyl group at the 3-position. rsc.org

A variety of 2-allylphenol substrates can be utilized in this reaction, demonstrating its versatility. The electronic nature of the substituents on the aromatic ring can influence the reaction rate, with electron-donating groups generally accelerating the cyclization.

Table 1: Iodocyclization of Various 2-Allylphenols

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Allylphenol | I₂ | Water, 50°C, 2h | This compound | 94 | rsc.org |

| 2-Allylphenol | I₂ (1 equiv.) | Water, 50°C, 8h | This compound | 80 | rsc.org |

| 2-Allyl-6-methylphenol | I₂ | Water, 50°C, 4h | 3-(Iodomethyl)-7-methyl-2,3-dihydro-1-benzofuran | 95 | rsc.org |

| 2-Allyl-4-methylphenol | I₂ | Water, 50°C, 2h | 3-(Iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran | 92 | rsc.org |

| 2-Allyl-4-chlorophenol | I₂ | Water, 50°C, 2h | 5-Chloro-3-(iodomethyl)-2,3-dihydro-1-benzofuran | 90 | rsc.org |

Environmentally Benign Iodocyclization Methods (e.g., Water-Promoted, Electrochemical).

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. The iodocyclization of 2-allylphenols has been successfully adapted to greener conditions. A notable advancement is the use of water as a reaction medium, which often proceeds without the need for any additives or organic co-solvents. rsc.orgresearchgate.netnih.gov This water-promoted iodocyclization is not only environmentally benign but can also lead to improved yields and simplified workup procedures. rsc.org The hydrophobic effect of water is believed to play a role in promoting the reaction by bringing the reactants together.

While the use of water is a significant step towards greener synthesis, the exploration of electrochemical methods for this specific transformation is an emerging area. Electrochemical synthesis offers the potential for even cleaner reactions by replacing chemical oxidants with electricity. Although general electrochemical methods for the synthesis of benzofuran (B130515) derivatives exist, specific protocols for the direct electrochemical iodocyclization of 2-allylphenols to this compound are not yet widely reported in the literature, representing an area for future research.

Transition metal catalysis provides a powerful alternative for the construction of the 2,3-dihydro-1-benzofuran nucleus, offering different reactivity patterns and access to a broader range of derivatives. Palladium catalysts, in particular, have been extensively studied and have proven to be highly versatile in this context.

Transition Metal-Catalyzed Intramolecular Cyclizations.

Palladium-Catalyzed Tandem Cyclization/Cross-Coupling Reactions.

Palladium-catalyzed reactions enable the synthesis of highly functionalized 2,3-dihydro-1-benzofuran derivatives through tandem processes that combine cyclization with a cross-coupling event. One prominent example is the palladium-catalyzed Wacker-type oxidative cyclization of 2-allylphenols. In this reaction, a palladium(II) catalyst activates the alkene, which is then attacked by the phenolic oxygen. The resulting organopalladium intermediate can then undergo further transformations, such as β-hydride elimination, to afford the cyclized product. Asymmetric versions of this reaction have been developed, allowing for the synthesis of enantioenriched 2,3-dihydro-1-benzofurans.

Another powerful strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives. This method facilitates the coupling of a 2-allylphenol with an aryl triflate, leading to the formation of a new carbon-carbon bond at the 3-position of the dihydrobenzofuran ring. This reaction proceeds through an initial oxidative addition of the aryl triflate to a palladium(0) complex, followed by coordination to the alkene, intramolecular oxypalladation, and reductive elimination to yield the desired product and regenerate the catalyst.

Table 2: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Allylphenol | Phenyl triflate | Pd₂(dba)₃ / CPhos | 3-(Phenylmethyl)-2,3-dihydro-1-benzofuran | 85 |

Palladium-Catalyzed C(sp³)–H and C(sp²)–H Intramolecular Coupling

Palladium catalysis is a cornerstone in the synthesis of benzofurans and their dihydro counterparts, often proceeding through C-H activation or coupling mechanisms. A notable development is the palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This method furnishes optically active 2,3-dihydrobenzofurans that incorporate an alkyl iodide group, directly relevant to the synthesis of compounds like this compound. organic-chemistry.org The reaction is valued for its use of accessible starting materials, wide substrate applicability, high selectivity, and mild reaction conditions. organic-chemistry.org

Another strategy involves the highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and various 1,3-dienes. organic-chemistry.org This approach yields chiral substituted 2,3-dihydrobenzofurans with excellent control over regiochemistry and enantioselectivity. organic-chemistry.org Furthermore, palladium-catalyzed carbonylative synthesis, using formic acid as a carbon monoxide source, can produce benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, which are versatile intermediates. nih.gov Tandem reactions, such as cyclization/cross-coupling catalyzed by colloidal palladium nanoparticles, have also been employed to create 3,3-disubstituted-2,3-dihydro-1-benzofuran rings. nih.gov

A novel palladium-catalyzed method for synthesizing benzofurans from 2-hydroxystyrenes and iodobenzenes has been developed, proceeding through a C–H activation/oxidation tandem reaction. rsc.org This strategy has been successfully applied to the synthesis of natural products like decursivine. rsc.org

Table 1: Overview of Selected Palladium-Catalyzed Reactions for Dihydrobenzofuran Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Key Features |

| Iodine Atom Transfer Cycloisomerization | Palladium Complex | Olefin-tethered aryl iodides | Optically active dihydrobenzofurans with alkyl iodide | Broad scope, high selectivity, mild conditions. organic-chemistry.org |

| Heck/Tsuji-Trost Reaction | Pd/TY-Phos | o-Bromophenols, 1,3-dienes | Chiral substituted 2,3-dihydrobenzofurans | Excellent regio- and enantiocontrol. organic-chemistry.org |

| C–H Activation/Oxidation | Palladium Catalyst | 2-Hydroxystyrenes, iodobenzenes | Substituted benzofurans | Applied to natural product synthesis. rsc.org |

Rhodium-Catalyzed Protocols (e.g., via Aldol-type Addition, C–H Functionalization and Annulation)

Rhodium catalysts have proven effective for constructing the dihydrobenzofuran ring system through various pathways, including C-H functionalization and annulation reactions. A distinctive Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by carbooxygenation with 1,3-dienes, enables a redox-neutral [3+2] annulation to form dihydrobenzofurans. organic-chemistry.org This method is noted for its chemoselectivity and broad functional group compatibility, with an asymmetric variant also being established. organic-chemistry.org

Rhodium(III)-catalyzed oxidative annulation represents another powerful approach. For instance, the reaction of 2-phenyl-1H-indoles with alkynes, using air as the sole oxidant facilitated by a quaternary ammonium (B1175870) salt, can assemble complex heterocyclic systems. nih.gov The mechanism is thought to involve the coordination of a heteroatom to the rhodium center, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate, which then engages with the coupling partner. nih.govnih.gov Reductive elimination releases the product and regenerates the active Rh(III) catalyst. nih.gov Furthermore, intramolecular C-H insertion reactions of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, provide a one-pot synthesis route to various 2,3-disubstituted dihydrobenzofuran derivatives in good to excellent yields. nih.gov

Copper-Catalyzed Intramolecular Reactions

Copper, being an earth-abundant and cost-effective metal, is widely used in the synthesis of benzofuran derivatives. Copper-catalyzed intramolecular dehydrogenative C–O coupling offers an efficient route to benzothieno[3,2-b]benzofurans, achieving yields of up to 91%. rsc.org Mechanistic studies suggest this transformation proceeds via a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. rsc.org

One-pot syntheses using copper catalysts are particularly attractive. A process combining iron(III)-catalyzed regioselective halogenation of an aryl ring with a subsequent copper-catalyzed O-arylation allows for the synthesis of diverse benzofurans from 1-aryl- or 1-alkylketones. nih.govacs.org It has been shown that even parts-per-million levels of a copper catalyst can effectively drive the intramolecular O-arylation step. nih.govacs.org Copper iodide is also frequently used, sometimes as a co-catalyst with palladium in Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org In some cases, copper-catalyzed reactions of α-diazo esters can lead to the formation of a reactive benzo[c]furan intermediate through cyclization onto an adjacent carbonyl group. nih.gov

Table 2: Examples of Copper-Catalyzed Dihydrobenzofuran Synthesis

| Reaction Type | Catalyst System | Substrates | Yield Range | Key Features |

| Dehydrogenative C–O Coupling | Cu(OAc)₂ | 2-Hydroxyaryl thiophenes | 64–91% | Radical pathway, forms fused-ring systems. rsc.org |

| Halogenation/O-Arylation | FeCl₃ / CuI | 1-Arylketones | 26–55% | One-pot process, non-precious metals. nih.govacs.org |

| Tandem Schiff Base Reaction | CuCl₂ / DBU | Salicylaldehyde-derived Schiff bases, alkenes | 45–93% | Gram-scale synthesis of trifluoroethyl-substituted benzofurans. acs.org |

Nickel-Catalyzed Synthesis of Chiral Dihydrobenzofurans

Nickel catalysis has emerged as a powerful method for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. rsc.org A highly enantioselective and direct intramolecular asymmetric addition of aryl halides to unactivated ketones has been developed using a nickel/bisoxazoline catalyst system. organic-chemistry.orgacs.org This method provides chiral 3-hydroxy-2,3-dihydrobenzofurans, which feature a chiral tertiary alcohol at the C-3 position, in good yields (up to 92%) and with excellent enantioselectivities (up to 98% ee). organic-chemistry.orgacs.org A key advantage of this approach is that it avoids the need for expensive and moisture-sensitive organometallic reagents. organic-chemistry.org

Nickel-catalyzed carbonylative synthesis is another effective strategy. Using molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide source and manganese as a reductant, ortho-substituted aryl iodides can react with alkyl halides to furnish dihydrobenzofuran derivatives in yields ranging from 38% to 87%. rsc.orgresearchgate.net Tandem, enantioselective nickel-catalyzed Heck cross-coupling reactions have also been utilized to produce asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids. rsc.org

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysis provides unique pathways for the synthesis of dihydrobenzofurans, particularly through intramolecular cycloaddition and hydroarylation reactions. rsc.org An enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones can be achieved using a cationic iridium complex coordinated with a chiral bisphosphine ligand. nii.ac.jprsc.org In this transformation, the ketone's carbonyl group acts as a directing group for the C-H activation, leading to the formation of chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. nii.ac.jprsc.org This method has been integrated into a one-pot sequence starting from readily available allylic carbonates and m-hydroxyacetophenones, involving a sequential palladium-catalyzed allylic substitution followed by the iridium-catalyzed cyclization. nii.ac.jprsc.org

Additionally, iridium-catalyzed three-component 1,3-dipolar cycloaddition reactions have been developed for synthesizing fused-ring heterocycles. researchgate.net This cascade process involves the in-situ generation of an aldehyde, condensation with an amino acid like L-proline to form an azomethine ylide, and subsequent cycloaddition, creating multiple new bonds and stereocenters in a single operation. researchgate.net

Radical and Anionic Cyclization Processes

Radical and anionic cyclization reactions offer powerful, transition-metal-free alternatives for constructing the benzofuran framework. A notable example is a cascade radical cyclization initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.netnih.gov This process triggers a radical cyclization that is followed by an intermolecular radical-radical coupling, enabling the synthesis of complex polycyclic benzofurans under mild conditions. researchgate.netnih.gov

The mechanism for copper-mediated dehydrogenative C–O coupling to form benzothieno[3,2-b]benzofurans has also been identified as proceeding through a radical pathway. rsc.org The reaction is believed to start with the formation of a phenoxy radical via single electron transfer with the copper catalyst, followed by intramolecular C–O cyclization to generate a radical intermediate. rsc.org Subsequent oxidation and deprotonation yield the final product. rsc.org

Carbene-Mediated and Ylide-Based Annulation Strategies

Carbene and ylide chemistry provides a distinct set of tools for the [4+1] annulation strategy to synthesize 2,3-dihydrobenzofurans. A highly enantio- and diastereoselective [4+1] annulation has been developed between in situ generated ammonium ylides and o-quinone methides. nih.gov The reaction proceeds with high trans-diastereoselectivity (>95:5) and can achieve excellent enantiomeric ratios (up to 99:1) by using chiral cinchona alkaloids as the tertiary amine source for the ylide. nih.gov

Carbene-mediated transformations have also been advanced through biocatalysis. Engineered myoglobin (B1173299) variants can catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans with acceptor-only diazo reagents. rochester.edu This biocatalytic approach affords stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional purity (>99.9% de and ee) and has been applied on a preparative scale. rochester.edu Rhodium-catalyzed intramolecular C-H insertion of α-imino carbenes, generated from N-sulfonyl-1,2,3-triazoles, also provides a route to 2,3-disubstituted dihydrobenzofurans. nih.gov Additionally, scandium triflate can catalyze a [4+1] cycloaddition between 2-hydroxy-substituted para-quinone methides and isocyanides to give N-functionalized 2,3-disubstituted benzofurans. rsc.org

Intermolecular Cycloaddition and Coupling Approaches for 2,3-Dihydro-1-benzofuran Scaffold Formation.

Introduction of the Iodomethyl Moiety

The synthesis of the target compound, this compound, requires specific strategies to install the iodomethyl group at the C-3 position of the heterocyclic ring. This can be accomplished either by direct iodination of a suitable precursor or by a cyclization reaction that concurrently and regioselectively forms the desired C-I bond.

A modern approach for the direct iodination of non-activated C(sp³)–H bonds can be applied to a precursor such as 3-methyl-2,3-dihydro-1-benzofuran. A recently developed method merges shuttle and light-enabled palladium catalysis, employing aryl iodides as both hydrogen atom transfer (HAT) reagents and iodine atom donors. ethz.ch This strategy operates through a noncanonical Pd(0)/Pd(I) catalytic cycle to transfer an iodine atom from a C(sp²) to a C(sp³)–H bond under mild conditions, which are tolerant of sensitive functional groups. ethz.ch This represents a powerful method for the late-stage functionalization of a pre-formed 3-methyl-2,3-dihydro-1-benzofuran scaffold.

A highly effective and regioselective method for synthesizing this compound involves an enantioselective palladium-catalyzed iodine atom transfer cycloisomerization. organic-chemistry.orgnih.gov This reaction utilizes readily available olefin-tethered aryl iodides as starting materials. researchgate.netnih.gov The process is catalyzed by a palladium complex, such as one formed with the XuPhos ligand, and proceeds via a catalytic cycle proposed to involve oxidative addition of Pd(0) to the aryl iodide, intramolecular alkene insertion, and subsequent alkyl iodide reductive elimination. acs.orgnih.gov This atom-economical method directly constructs the 2,3-dihydrobenzofuran ring while installing the iodomethyl group at the 3-position with high selectivity and, in many cases, excellent enantioselectivity. organic-chemistry.orgnih.gov The versatility of this approach allows for the synthesis of a broad scope of optically active dihydrobenzofurans bearing an alkyl iodide group. researchgate.netnih.gov

| Substrate | Catalyst System | Conditions | Product | Yield | Ref |

| Olefin-tethered aryl iodide | Pd(OAc)₂ / (S)-XuPhos | Dioxane, 80 °C | Chiral this compound | Good | nih.gov |

| Unactivated alkene-tethered aryl iodide | Palladium/XuPhos | Mild reaction conditions | Optically active this compound | Moderate to Good | researchgate.netnih.gov |

Scalable Synthetic Protocols for Iodomethyl Dihydrobenzofurans

The development of scalable synthetic routes is crucial for transitioning complex molecules from laboratory-scale curiosities to readily accessible building blocks. For iodomethyl dihydrobenzofurans and related structures, several methodologies have been developed that emphasize practicality, efficiency, and the potential for large-scale production.

A highly effective approach involves a palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. organic-chemistry.org This method is notable for its use of readily available starting materials, broad substrate scope, and mild reaction conditions, which are all key considerations for scalability. organic-chemistry.org It provides optically active 2,3-dihydrobenzofurans that bear an alkyl iodide group, directly addressing the synthesis of the target compound class. organic-chemistry.org Another practical and scalable method for constructing the 2,3-dihydrobenzofuran core involves cyclization reactions between ortho-quinone methides and α-bromoketones, facilitated by bifunctional phosphonium (B103445) salt catalysis under mild conditions. researchgate.net This protocol has been shown to produce spiro-fused 2,3-dihydrobenzofuran derivatives in high yields. researchgate.net

Biocatalysis also presents a powerful strategy for preparative-scale synthesis. rochester.edu Engineered myoglobin-based biocatalysts have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, affording stereochemically rich 2,3-dihydrobenzofurans in high yields on a preparative scale. rochester.edu While not directly producing an iodomethyl group, this scalable enzymatic approach creates a versatile scaffold that can be further functionalized.

| Methodology | Key Features | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization | Readily available starting materials, mild conditions, high selectivity, good yields. | Palladium complex | Optically active 2,3-dihydrobenzofurans with an alkyl iodide group | organic-chemistry.org |

| Bifunctional Phosphonium Salt Catalysis | Mild conditions, high yields, excellent diastereoselectivities. | Bifunctional phosphonium salt | Spiro-fused 2,3-dihydrobenzofuran derivatives | researchgate.net |

| Biocatalytic Cyclopropanation | High yields and enantiopurity (>99.9% de and ee) on a preparative scale. | Engineered Myoglobin | Stereochemically rich 2,3-dihydrobenzofurans | rochester.edu |

Enantioselective Synthetic Routes to Chiral 2,3-Dihydro-1-benzofuran Derivatives

The synthesis of specific enantiomers of 2,3-dihydro-1-benzofuran derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Consequently, a wide array of enantioselective synthetic strategies has been developed, primarily relying on asymmetric catalysis to control the stereochemical outcome of the cyclization and functionalization reactions that form the dihydrobenzofuran core. researchgate.netmdpi.comlookchem.com

Catalytic Asymmetric Synthesis Approaches

Asymmetric catalysis is the cornerstone for producing enantiomerically enriched 2,3-dihydrobenzofurans. These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product. A diverse range of metal-based and organocatalytic systems has been successfully applied.

Metal-Based Catalysis :

Silver (Ag) Catalysis : Silver(I) complexes have been used to catalyze the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, enabling an asymmetric synthesis of 2,3-dihydrobenzofurans. lookchem.comnih.gov This strategy proved crucial in the first enantioselective total synthesis of the natural product (-)-pterocarpin. nih.gov

Copper (Cu) Catalysis : Copper/BOX (bisoxazoline) complexes catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates to afford enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters with excellent enantioselectivity (88–97% ee). mdpi.com

Rhodium (Rh) Catalysis : Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes has been developed to construct chiral dihydrobenzofurans. organic-chemistry.org

Ruthenium (Ru) Catalysis : A ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been developed to prepare 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters in high yields and enantioselectivities (up to >99% ee). researchgate.net

Organocatalysis :

Chiral thiourea (B124793) catalysts have been employed in an asymmetric cascade reaction involving a Michael addition followed by an oxa-substitution to construct trans-2,3-dihydrobenzofurans. researchgate.net

Chiral phosphoric acid catalysis has been used for the asymmetric [3+2] cycloaddition of quinones with ene- and thioene-carbamates, yielding 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities. researchgate.net

| Catalyst System | Reaction Type | Key Advantages | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Silver(I) Complexes | Condensation/Cyclization | Application in natural product synthesis. | Not specified | lookchem.comnih.gov |

| Copper/BOX Complex | Reaction with Diazoacetates | Forms quaternary stereocenters, high yields. | 88-97% | mdpi.com |

| Ruthenium(II)/Chiral Directing Group | Intramolecular Hydroarylation | Forms all-carbon quaternary centers. | Up to >99% | researchgate.net |

| Chiral Thiourea | Cascade (Michael/Oxa-substitution) | Metal-free, ambient temperature. | Not specified | researchgate.net |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Provides 3-amino derivatives. | Excellent | researchgate.net |

Enantiomeric Separation and Configuration Assignment Methodologies

When a synthetic route produces a racemic or diastereomeric mixture, the separation of enantiomers and the unambiguous assignment of their absolute configuration are essential.

Enantiomeric Separation : Chromatographic methods are the most common approach for resolving enantiomers. For instance, a racemic mixture of the potent cannabinoid receptor 2 agonist MDA7, a 2,3-dihydro-1-benzofuran derivative, was successfully separated using a Cyclobond DMP column with a mobile phase of acetonitrile, acetic acid, and triethylamine. nih.gov This process yielded the individual enantiomers with high enantiomeric purity (97.3% and 97.5%). nih.gov

Another established technique is the derivatization of the racemate with a chiral auxiliary, followed by separation of the resulting diastereomers. The resolution of racemic 2,3-dihydro-benzofuran-3-ols has been achieved by transesterification with enantiopure (R)-pentolactone. researchgate.net The resulting diastereomeric esters can be separated chromatographically, and subsequent hydrolysis affords the pure enantiomers of the alcohol. researchgate.net

Configuration Assignment : Once separated, determining the absolute configuration of each enantiomer is critical. For the resolved 2,3-dihydro-benzofuran-3-ol diastereomers, a general 1H NMR method was proposed to establish the absolute configurations of the separated pantolactone esters. researchgate.net For the separated enantiomers of the CB2 agonist MDA7, the S enantiomer was identified as the active one, an assignment presumably made through a combination of X-ray crystallography, comparison to standards, or advanced spectroscopic techniques like vibrational circular dichroism (VCD). nih.gov

| Methodology | Application/Compound Class | Key Details | Reference |

|---|---|---|---|

| Chiral HPLC | 2,3-dihydro-1-benzofuran derivatives (e.g., MDA7) | Separation on a Cyclobond DMP column. | nih.gov |

| Diastereomeric Derivatization | 2,3-dihydro-benzofuran-3-ols | Transesterification with (R)-pentolactone followed by chromatographic separation. | researchgate.net |

| 1H NMR Spectroscopy | (R)-pantolactone esters of benzofuran-3-ols | Used to establish the absolute configuration of the separated diastereomers. | researchgate.net |

Iv. Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Electrophilic Halocyclization

The most common and direct method for synthesizing 3-(iodomethyl)-2,3-dihydro-1-benzofuran is the electrophilic iodocyclization of 2-allylphenols. researchgate.netresearchgate.netrsc.org This reaction is typically mediated by molecular iodine (I₂) and can be effectively carried out in various solvents, with water being a particularly efficient and environmentally benign medium. researchgate.netrsc.org

The generally accepted mechanism proceeds through the following key steps:

Activation of the Alkene: The electrophilic iodine molecule (I₂) interacts with the electron-rich double bond of the allyl group in the 2-allylphenol (B1664045) substrate.

Formation of a Cyclic Iodonium (B1229267) Ion: This interaction leads to the formation of a highly reactive, three-membered cyclic iodonium ion intermediate. researchgate.netnih.gov This intermediate is a key branching point for the reaction's regioselectivity.

Intramolecular Nucleophilic Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbon atoms of the cyclic iodonium ion. researchgate.netyoutube.com

Ring Closure and Product Formation: This nucleophilic attack results in the opening of the three-membered ring and the simultaneous formation of the five-membered dihydrofuran ring, yielding the this compound product. researchgate.net

The reaction is characterized as an exo cyclization process, which is a common trait in such ring-forming reactions. rsc.org Studies have shown that molecular iodine can act as a potent catalyst, with its activity sometimes rivaling that of traditional Lewis acids in activating substrates for cyclization. researchgate.net The efficiency of the iodocyclization can be influenced by the amount of iodine used and the reaction medium, as summarized in the table below.

| Entry | Solvent | Iodine (Equivalents) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Water | 4 | 2 | 94 | rsc.org |

| 2 | Water | 1 | 24 | 80 | rsc.org |

| 3 | EtOH-H₂O (1:1) | 4 | 2 | 77 | rsc.org |

| 4 | MeCN | 4 | 2 | 30 | rsc.org |

This interactive table summarizes the effect of solvent and iodine stoichiometry on the yield of this compound from 2-allylphenol.

Understanding Regioselectivity and Stereoselectivity in Synthetic Pathways

The regioselectivity and stereoselectivity of the synthesis are crucial for obtaining the desired isomer of this compound.

Regioselectivity: In the iodocyclization of 2-allylphenols, the regiochemical outcome is predominantly governed by Baldwin's rules for ring closure. The intramolecular attack of the phenolic oxygen on the iodonium ion intermediate can theoretically lead to two different ring sizes.

5-exo-tet cyclization: Attack at the internal carbon of the double bond (proximal to the aromatic ring) leads to a five-membered dihydrofuran ring. This is the observed and favored pathway. rsc.org

6-endo-tet cyclization: Attack at the terminal carbon of the double bond would lead to a six-membered ring, which is generally not observed in this reaction.

The preference for the 5-exo cyclization is a well-established principle in radical and cationic cyclizations, leading to the selective formation of the 2,3-dihydro-1-benzofuran core.

Stereoselectivity: The stereochemical outcome of the reaction is established during the nucleophilic attack on the cyclic iodonium ion. The attack occurs in an anti-fashion relative to the iodine bridge of the intermediate. While the starting 2-allylphenol is achiral, the reaction creates a new stereocenter at the C3 position of the benzofuran (B130515) ring. In the absence of chiral catalysts or auxiliaries, the reaction typically produces a racemic mixture of the (R)- and (S)-enantiomers. However, control over stereochemistry can be achieved in related systems through the use of chiral catalysts, which can create a chiral environment that favors the formation of one enantiomer over the other. youtube.comnih.gov For instance, enantioselective palladium-catalyzed methods have been developed for synthesizing chiral 2,3-dihydrobenzofurans, highlighting the potential for stereocontrol in forming this heterocyclic system. organic-chemistry.org

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates. In the synthesis of this compound and its analogs, several key intermediates have been proposed or identified.

Iodonium Ions: As discussed, the three-membered cyclic iodonium ion is the central reactive intermediate in the electrophilic iodocyclization of 2-allylphenols. researchgate.netnih.gov Its formation is the result of the electrophilic addition of an iodine species (like I⁺) to the alkene. The subsequent intramolecular attack by the phenol's hydroxyl group is a direct consequence of the formation of this highly strained and electrophilic intermediate. researchgate.netyoutube.com This pathway is supported by numerous studies on halocyclization reactions. nih.gov

Biradical Intermediates: While the iodocyclization of 2-allylphenols is predominantly an ionic process, alternative synthetic routes to the benzofuran core can involve radical intermediates. For example, the reaction of 2-iodophenyl allenyl ethers with heteroatomic compounds can proceed through a single-electron-transfer (SET) process. nih.gov This generates radical intermediates that undergo subsequent coupling to form the benzofuran ring. nih.gov

Oxonium Ylides, Carbene Species: While less common for the direct synthesis of this compound, other syntheses of the dihydrobenzofuran skeleton can involve different types of intermediates. For instance, reactions involving sulfoxonium ylides and salicylaldehydes have been reported to produce 2,3-dihydrobenzofuran (B1216630) scaffolds under catalyst-free conditions. nih.gov Rhodium-catalyzed C-H insertion reactions of aryldiazoacetates can proceed via carbene-like intermediates to furnish the 2,3-dihydrobenzofuran core. nih.gov

| Intermediate Type | Associated Reaction | Role in Formation | Reference(s) |

| Iodonium Ion | Electrophilic Iodocyclization of 2-allylphenols | Key electrophile for intramolecular nucleophilic attack | researchgate.net, nih.gov, youtube.com |

| Biradical Intermediates | Radical coupling of 2-iodophenyl allenyl ethers | Intermediates in SET processes leading to ring formation | nih.gov |

| σ-Alkylpalladium Intermediate | Pd-catalyzed Heck/Cacchi reactions | Key intermediate in the catalytic cycle for C-C bond formation | nih.gov |

This interactive table outlines the key reactive intermediates identified in various synthetic pathways leading to the 2,3-dihydro-1-benzofuran skeleton.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful and versatile methods for constructing the 2,3-dihydrobenzofuran ring system, often with high efficiency and selectivity. elsevier.com These methods typically employ different starting materials than the classical iodocyclization but provide crucial insights into alternative mechanistic pathways.

Palladium-Catalyzed Cycles: Palladium catalysts are widely used for synthesizing 2,3-dihydrobenzofurans. nih.govelsevier.com One notable example involves the reaction of aryl iodide-joined alkenes with o-alkynylanilines. nih.gov A proposed catalytic cycle for a related Heck-type cyclization is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., an o-iodophenol derivative), forming a Pd(II) species.

Carbopalladation: The tethered alkene coordinates to the palladium center, followed by intramolecular migratory insertion (carbopalladation) to form a five-membered ring and a new σ-alkylpalladium(II) intermediate. nih.gov

β-Hydride Elimination or Further Reaction: The σ-alkylpalladium intermediate can then undergo β-hydride elimination to yield the final dihydrobenzofuran product and regenerate a Pd(0) species (via reductive elimination of H-X), thus closing the catalytic cycle. Alternatively, it can be trapped by other reactants in tandem processes. nih.gov

Other Transition Metals (Cu, Rh, Ir):

Copper-Catalyzed Synthesis: Copper catalysts are effective for various C-O bond-forming reactions. nih.govelsevier.com Cu-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been developed to synthesize chiral dihydrobenzofuran-3-ols. nih.gov

Rhodium-Catalyzed Synthesis: Rh(III) catalysts can enable C-H activation of substrates like N-phenoxyacetamides, followed by carbooxygenation with dienes to construct the dihydrobenzofuran ring in a redox-neutral [3+2] annulation. organic-chemistry.org

Iridium-Catalyzed Synthesis: Iridium catalysts have been used for the intramolecular cycloaddition of a C-H bond across a C-C double bond, for instance, in the cyclization of an o-allylphenol derivative where the phenolic proton is replaced by a directing group. nih.gov

These transition metal-catalyzed reactions provide powerful alternatives for accessing the 2,3-dihydrobenzofuran core, often with opportunities for asymmetric synthesis and broader functional group tolerance compared to traditional methods. nih.govorganic-chemistry.org

V. Design, Synthesis, and Characterization of Analogues and Derivatives of 2,3 Dihydro 1 Benzofuran

Rational Design and Diversification Strategies for Dihydrobenzofuran Analogues.cnr.itacs.orgnih.govnih.gov

The rational design of 2,3-dihydro-1-benzofuran analogues involves a deep understanding of structure-activity relationships (SAR) and the application of modern medicinal chemistry strategies. nih.govnih.gov The goal is to create diverse libraries of compounds with improved potency, selectivity, and drug-like properties. acs.orgnih.gov Design strategies often focus on modifying substituents on both the aromatic and dihydrofuran rings and creating hybrid molecules that combine the dihydrobenzofuran core with other pharmacologically active scaffolds. nih.govnih.gov

Aromatic Ring Substitution: Research into anti-inflammatory agents has shown that specific substitution patterns on the benzofuran (B130515) ring are critical for activity. For instance, a series of 2,3-dihydrobenzofuran-2-one analogues demonstrated that compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position are potent inhibitors of prostaglandin (B15479496) synthesis. nih.gov In the context of cannabinoid receptor 2 (CB₂) agonists, moving a carboxamide moiety from the 6- to the 5-position on the aromatic ring resulted in a dramatic loss of functional activity, likely due to the disruption of a key hydrogen-bond interaction with the receptor. nih.gov The introduction of a bulky iodoaniline ring also led to a loss of activity, suggesting steric constraints within the binding pocket. nih.gov

Dihydrofuran Ring Substitution: The substituents on the dihydrofuran ring (positions 2 and 3) are crucial for establishing the correct stereochemistry and interactions within a biological target. In the development of CB₂ agonists, the stereochemistry at the C3 position was found to be critical, with the S-enantiomer being the active form. nih.gov The size and nature of substituents at C2 and C3 can also lead to steric clashes with amino acid residues in a receptor. For example, combining a cyclohexyl ring at one position with a 1-naphthyl ring at another caused steric clashes that disrupted binding and abolished activity. nih.gov The presence of an iodomethyl group at C3, as in the titular compound, introduces a reactive handle that can be used for further derivatization or to act as a specific interacting moiety within a biological target. A palladium-catalyzed iodine atom transfer cycloisomerization has been developed to provide access to optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group, highlighting the synthetic feasibility of such substitutions. organic-chemistry.org

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual activity, or improved pharmacokinetic properties. The 2,3-dihydrobenzofuran (B1216630) scaffold has been successfully incorporated into various hybrid molecules.

One approach involved designing and synthesizing benzofuran hybrids intended as dual inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. nih.gov These hybrids were created by linking the benzofuran core to other scaffolds known for anticancer activity, such as piperazine (B1678402) and piperidine. nih.gov Another strategy involved mimicking the structure of N-alkyl-isatin acylhydrazones, which are potent CB₂ agonists, with a 2,3-dihydro-1-benzofuran scaffold to improve drug-like properties like bioavailability. nih.gov More recently, benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of lung cancer, demonstrating the versatility of the benzofuran core in creating targeted therapies. nih.gov

Synthetic Approaches to Novel 2,3-Dihydro-1-benzofuran Scaffold Derivatives.cnr.itacs.orgorganic-chemistry.orgnih.govnih.gov

A wide array of synthetic methodologies has been developed for the construction of the 2,3-dihydro-1-benzofuran core, reflecting its importance in medicinal chemistry. cnr.itnih.gov These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes, enabling the synthesis of a diverse range of substituted derivatives. organic-chemistry.orgnih.gov

Key synthetic strategies can be broadly categorized as intramolecular or intermolecular approaches. cnr.it

Intramolecular Cyclizations: These methods involve forming the dihydrofuran ring from a linear precursor already containing the phenolic oxygen and the side chain destined to become the C2-C3 unit. Common strategies include:

O-Aryl Bond Formation: Cyclization of a suitably substituted aliphatic chain onto the aromatic ring.

O-C2 Bond Formation: Intramolecular Michael additions or cyclizations of o-allylphenols. For example, the reaction of 2-allylphenol (B1664045) with tellurium tetrabromide gives tribromo(2,3-dihydro-1-benzofuran-2-ylmethyl)-λ⁴-tellane through an intramolecular cyclization. researchgate.net

C3-Aryl Bond Formation: Intramolecular C-H activation and functionalization represent a powerful, modern approach. nih.gov

Intermolecular Cyclizations: These reactions construct the ring by bringing together two or more separate components.

[4+1] Annulations: This strategy often involves the reaction of in situ generated o-quinone methides with various one-carbon components. cnr.it For instance, o-siloxybenzyl halides can be treated with a fluoride (B91410) source to generate o-quinone methides, which then react with stabilized sulfur ylides to afford 2-substituted dihydrobenzofurans. cnr.it

[3+2] Annulations: Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes provides an efficient route to dihydrobenzofurans. organic-chemistry.org

Transition-Metal Catalysis: Catalysis by transition metals like palladium, rhodium, copper, and iridium has become indispensable for the synthesis of dihydrobenzofurans, often providing high levels of stereocontrol. nih.gov A notable example is the highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This reaction directly furnishes optically active 2,3-dihydrobenzofurans that bear an alkyl iodide group at the 3-position, a direct route to compounds structurally related to 3-(Iodomethyl)-2,3-dihydro-1-benzofuran. organic-chemistry.org

A diversity-oriented synthesis approach has also been described, starting from simple salicylaldehydes, which are converted to 3-carboxyfunctionalized benzofurans. acs.org These intermediates can then be arylated and subsequently reduced to either cis- or trans-2,3-dihydrobenzofurans, allowing for the creation of large, structurally diverse chemical libraries. acs.org

| Synthetic Method | Key Reactants/Catalyst | Type of Derivative Formed | Reference |

|---|---|---|---|

| Iodine Atom Transfer Cycloisomerization | Olefin-tethered aryl iodides / Pd-catalyst | Optically active 3-(iodoalkyl)-2,3-dihydrobenzofurans | organic-chemistry.org |

| [3+2] Annulation | N-phenoxyacetamides, 1,3-dienes / Rh(III)-catalyst | Chiral dihydrobenzofurans | organic-chemistry.org |

| [4+1] Annulation | o-Quinone methides, sulfur ylides | 2-Substituted dihydrobenzofurans | cnr.it |

| Intramolecular Hydroarylation | Allyloxy aryls / Rh-catalyst | Substituted dihydrobenzofurans | nih.gov |

| Diversity-Oriented Synthesis | Salicylaldehydes, ethyl 2-diazoacetate | 2-Aryl-3-carboxamide-2,3-dihydrobenzofurans | acs.org |

| Intramolecular Cyclization | 2-Allylphenol, TeBr₄ | 2-(Bromotellanylmethyl)-2,3-dihydrobenzofurans | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation.

The unambiguous determination of the structure and stereochemistry of novel 2,3-dihydro-1-benzofuran derivatives relies on a combination of advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. nih.gov

NMR spectroscopy is fundamental for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of the 2,3-dihydro-1-benzofuran core provides characteristic signals for the protons on the dihydrofuran ring (H-2 and H-3). The chemical shifts and coupling constants (J-values) of these protons are particularly informative. For example, the vicinal coupling constant (J2,3) between H-2 and H-3 is crucial for determining the relative stereochemistry (cis or trans) of substituents at these positions, although careful analysis is needed as the magnitudes of Jcis and Jtrans can vary with substitution. researchgate.net The aromatic protons typically appear in the range of 6.7-7.5 ppm, while the diastereotopic methylene (B1212753) protons at C2 (for 3-substituted derivatives) and the methine proton at C3 show complex splitting patterns. researchgate.netuq.edu.au

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. For the parent 2,3-dihydrobenzofuran, the C2 and C3 carbons appear at approximately 71.2 ppm and 29.6 ppm, respectively. chemicalbook.com The aromatic carbons resonate between ~109 and 160 ppm. chemicalbook.com The chemical shifts are sensitive to the electronic effects of substituents on both the aromatic and heterocyclic rings.

| Nucleus | Compound | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | 2,3-Dihydrobenzofuran (unsubstituted) | C2-H₂: ~4.57 (t), C3-H₂: ~3.21 (t), Aromatic-H: 6.7-7.2 | chemicalbook.com |

| ¹H NMR | 2- and 3-Substituted Derivatives | H-2: ~5.5, H-3: ~4.6 (Varies significantly with substitution and stereochemistry) | researchgate.net |

| ¹³C NMR | 2,3-Dihydrobenzofuran (unsubstituted) | C2: 71.2, C3: 29.6, Aromatic: 109.3, 120.5, 125.1, 127.2, 127.9, 159.6 | chemicalbook.com |

| ¹³C NMR | Benzofuran (for comparison) | C2: 144.9, C3: 106.6, Aromatic: 111.4, 121.5, 122.8, 124.2, 127.7, 155.0 | chemicalbook.com |

Mass spectrometry is used to determine the molecular weight and elemental composition of synthesized compounds and to gain structural information from their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): This technique provides a characteristic fragmentation pattern that can serve as a fingerprint for a given compound. For the parent 2,3-dihydrobenzofuran (MW = 120.15 g/mol ), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 120. researchgate.netnist.gov A key fragmentation pathway involves the loss of a hydrogen atom to form a stable benzofuryl cation at m/z 119. Another significant fragment is often observed at m/z 91, corresponding to the tropylium (B1234903) ion, which arises from the cleavage of the C-O and C-C bonds of the dihydrofuran ring. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula of a newly synthesized compound. This is a standard technique used to confirm the identity of novel dihydrobenzofuran derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical tool for monitoring reaction progress, assessing the purity of products, and analyzing complex mixtures containing dihydrobenzofuran analogues.

| Compound | m/z (relative intensity %) | Fragment Identity | Reference |

|---|---|---|---|

| 2,3-Dihydro-1-benzofuran | 120 (100%) | [M]⁺ | nist.gov |

| 119 (70%) | [M-H]⁺ | nist.gov | |

| 91 (55%) | [C₇H₇]⁺ | nist.gov |

Vi. Research Applications of the 2,3 Dihydro 1 Benzofuran Moiety in Medicinal Chemistry and Chemical Biology

Role as a Privileged Scaffold in Contemporary Drug Discovery and Development

The 2,3-dihydrobenzofuran (B1216630) core is recognized as a "privileged structure" in drug discovery. nih.govsci-hub.sehebmu.edu.cn This concept describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com The versatility of the 2,3-dihydrobenzofuran moiety stems from its rigid, bicyclic nature, which provides a defined three-dimensional arrangement for substituent groups, and its ability to participate in various non-covalent interactions with protein targets. sci-hub.sehebmu.edu.cn

This scaffold is a common feature in numerous natural products and has been extensively utilized as a chemical platform for the design of compound libraries aimed at identifying new drug candidates. hebmu.edu.cnnih.gov Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. nih.govresearchgate.netnih.govencyclopedia.pub For instance, researchers have designed and synthesized libraries of 2,3-dihydrobenzofuran derivatives to identify potent inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer. nih.govsci-hub.se

The development of potent and selective cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran scaffold for the potential treatment of neuropathic pain further highlights its privileged status. nih.govnih.gov The rationale behind using this scaffold was to improve the drug-like properties of previously identified CB2 agonists. nih.gov

Structure-Activity Relationship (SAR) Studies of 2,3-Dihydro-1-benzofuran Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. creative-biolabs.comcollaborativedrug.com For 2,3-dihydro-1-benzofuran derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. researchgate.netnih.govnih.gov

Earlier SAR studies on benzofuran (B130515) derivatives indicated that substitutions at the C-2 position, often with ester or heterocyclic rings, were critical for cytotoxic activity against cancer cells. nih.gov More recent investigations have expanded on these findings, exploring the impact of various substituents on different parts of the scaffold. For example, in the development of anti-inflammatory agents, it was found that compounds with an alkyl or aryl group at position 6 and a chlorine atom at position 5 of the 2,3-dihydrobenzofuran-2-one core were potent inhibitors of prostaglandin synthesis. nih.gov

The following table summarizes key SAR findings for different series of 2,3-dihydro-1-benzofuran derivatives:

| Target/Activity | Key Structural Features for Activity | Reference(s) |

| Cannabinoid Receptor 2 (CB2) Agonists | N-alkyl-isatin acylhydrazone derivatives and a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring designed to enhance bioavailability. | nih.gov |

| Anticancer (Leukemia cells) | A bromine atom attached to the methyl group at the 3-position of the benzofuran ring showed significant cytotoxic activity. | nih.gov |

| mPGES-1 Inhibition | Modifications on the 2,3-dihydrobenzofuran scaffold led to compounds with low micromolar inhibitory activity. | nih.gov |

| Anti-inflammatory | An alkyl or aryl group at position 6 and a chlorine atom at position 5 of the 2,3-dihydrobenzofuran-2-one core. | nih.gov |

Both qualitative and quantitative SAR (QSAR) approaches have been employed to understand the activity of 2,3-dihydrobenzofuran derivatives. collaborativedrug.comnih.gov Qualitative SAR involves analyzing the general structural features that lead to an increase or decrease in biological activity. nih.gov For example, the observation that halogenation of the benzofuran ring often increases anticancer activity is a qualitative SAR finding. nih.gov

QSAR models establish a mathematical relationship between the chemical structure and biological activity. wikipedia.orgslideshare.net These models use molecular descriptors (physicochemical properties or theoretical molecular descriptors) to predict the activity of new compounds. wikipedia.org In a study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models were developed. nih.gov These models, which consider the three-dimensional structure of the molecules, were found to be superior to those based on 2D descriptors in predicting antileishmanial activity. The analysis revealed that the steric field, related to the size and shape of the molecule, had a more significant impact on activity than the electrostatic field. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds. nih.govlibretexts.org Since enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules. libretexts.org

In the case of 2,3-dihydro-1-benzofuran derivatives, the presence of a chiral center at position 3 has been shown to be a key determinant of biological activity. nih.gov For a series of potent and selective CB2 agonists, the racemic mixture of the most selective compound was separated into its enantiomers. nih.govnih.gov It was discovered that the S enantiomer was the active form, highlighting the importance of stereochemistry for its interaction with the CB2 receptor. nih.govnih.gov This stereoselective activity is a common phenomenon in drug action, where one enantiomer may be significantly more potent or have a different pharmacological profile than the other. nih.govlibretexts.org The synthesis of optically active 2,3-dihydrobenzofuran derivatives is therefore a crucial aspect of developing them as therapeutic agents. researchgate.net

Molecular Recognition and Receptor-Ligand Interaction Studies

Understanding how a ligand recognizes and binds to its receptor is fundamental to rational drug design. For 2,3-dihydro-1-benzofuran derivatives, various computational techniques have been employed to elucidate their binding modes and interactions with biological targets. nih.govresearchgate.net

Ligand-steered modeling is a computational approach used to predict the binding mode of a ligand to its receptor, particularly when a crystal structure of the active state of the receptor is unavailable. nih.govnih.govresearchgate.net This method was utilized to understand the interaction of 2,3-dihydro-1-benzofuran derivatives with the CB2 receptor. nih.govnih.gov By comparing the benzofuran scaffold with a known isatin-based agonist, it was hypothesized that the benzofuran core could mimic the isatin (B1672199) structure, allowing for a similar binding orientation within the receptor's active site. nih.gov This modeling supported the structural rationalization of the observed SAR data. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netmdpi.com It is widely used to screen virtual libraries of compounds and to predict the binding affinity and interactions of potential drug candidates with their protein targets. nih.govnih.govresearchgate.net

For 2,3-dihydrobenzofuran derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for various targets. For example, docking calculations were combined with experimental verification to select potential inhibitors of mPGES-1 from a library of 2,3-dihydrobenzofuran derivatives. nih.gov In another study, docking of benzofuran derivatives into the active site of the TIM-3 protein revealed key interactions, such as π–π stacking between the benzofuran ring and tryptophan residues, which are crucial for binding affinity. nih.gov

Molecular dynamics (MD) simulations provide further insights into the dynamic nature of receptor-ligand interactions over time. mdpi.com These simulations can assess the stability of the predicted binding poses from docking studies and reveal the flexibility of both the ligand and the receptor. mdpi.comnih.gov For instance, MD simulations of benzofuran-triazole hybrids bound to the EGFR kinase domain showed that the identified compounds formed stable interactions within the active site, supporting their potential as inhibitors. nih.govnih.gov

The following table provides examples of computational studies on 2,3-dihydro-1-benzofuran derivatives:

| Target | Computational Method | Key Findings | Reference(s) |

| Cannabinoid Receptor 2 (CB2) | Ligand-steered modeling | Predicted a putative binding mode for a series of agonists, rationalizing SAR. | nih.govnih.gov |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Molecular docking | Identified potential inhibitors from a compound library. | nih.gov |

| T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) | Molecular docking | Revealed π–π stacking and hydrophobic interactions with key residues. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Molecular docking and MD simulations | Confirmed stable interactions of benzofuran-triazole hybrids in the active site. | nih.govnih.gov |

Investigation of Biological Target Modulation and Selectivity (e.g., Cannabinoid Receptors, Histamine (B1213489) Receptors, Anti-inflammatory Targets)

The versatility of the 2,3-dihydro-1-benzofuran core has been showcased in its ability to be tailored to selectively modulate different biological targets, including cannabinoid receptors, histamine receptors, and various targets associated with inflammation.

Cannabinoid Receptors:

A significant area of research has focused on developing 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govumt.edunih.gov The CB2 receptor is primarily expressed in immune tissues, making it an attractive target for therapeutic intervention in inflammatory conditions and neuropathic pain without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. nih.gov

In an effort to improve the drug-like properties of previously identified N-alkyl-isatin acylhydrazone CB2 agonists, a series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized. nih.govumt.edunih.gov These compounds, featuring an asymmetric carbon atom, were found to be potent and selective CB2 agonists. nih.govumt.edunih.gov The design rationale was based on the hypothesis that the benzofuran scaffold could mimic the isatin scaffold of the parent compounds. nih.gov Notably, the separation of enantiomers for the highly selective compound MDA7 revealed that the (S)-enantiomer was the active form. nih.govnih.gov This highlights the stereospecificity of the interaction between these ligands and the CB2 receptor. The most potent compounds identified in this series were MDA42 and MDA39. nih.govnih.gov

Histamine Receptors:

The 2,3-dihydro-1-benzofuran moiety has also been incorporated into ligands targeting histamine receptors, particularly the H3 and H4 subtypes (H3R and H4R). nih.govresearchgate.netfrontiersin.orgnih.gov These receptors are implicated in a range of physiological processes, and their modulation is a key strategy for the treatment of inflammatory diseases and neurological disorders. nih.govfrontiersin.orgnih.gov

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated for their affinity towards H3R and H4R. nih.govresearchgate.net The results from competitive binding assays indicated that these compounds generally exhibited micromolar affinity for both receptors, with a notable selectivity towards H3R. nih.govresearchgate.net The phenyl-substituted compound, LINS01005, demonstrated the highest affinity for H4R within the series, although it did not show significant selectivity over H3R. nih.govresearchgate.net This line of research underscores the potential of the 2,3-dihydro-1-benzofuran scaffold in developing dual-acting or selective histamine receptor ligands. nih.govfrontiersin.org Further pharmacological characterization of these derivatives identified them as antagonists for both H3 and H4 receptors, reinforcing their potential as anti-inflammatory agents. frontiersin.orgnih.gov

Anti-inflammatory Targets:

Beyond specific receptor modulation, the 2,3-dihydro-1-benzofuran scaffold is a component of molecules with broader anti-inflammatory effects. nih.govnih.gov The anti-inflammatory activity of compounds like LINS01005 has been demonstrated in a murine asthma model, where it reduced eosinophil counts and the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.govresearchgate.net

Furthermore, studies on fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have revealed their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.gov These compounds were shown to inhibit the expression of cyclooxygenase-2 and nitric oxide synthase 2, and to decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.gov This demonstrates that the 2,3-dihydro-1-benzofuran core can serve as a template for the development of agents targeting multiple pathways in the inflammatory response.

Evaluation in in vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition, Cell-Based Functional Assays)

The biological activity of 2,3-dihydro-1-benzofuran derivatives has been quantified through a variety of in vitro assays, providing crucial data on their potency, selectivity, and mechanism of action.

Receptor Binding Assays:

Receptor binding assays are fundamental in determining the affinity of a ligand for its target. For the 2,3-dihydro-1-benzofuran derivatives targeting cannabinoid and histamine receptors, radioligand binding assays have been employed to determine their inhibition constants (Ki).

For the cannabinoid receptor ligands, the affinity for human CB1 (hCB1) and human CB2 (hCB2) receptors was assessed. The Ki values were calculated using the Cheng-Prusoff equation. nih.gov The following table summarizes the binding affinities of selected 2,3-dihydro-1-benzofuran derivatives for cannabinoid receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) |

|---|---|---|---|

| MDA7 (18) | >10000 | 47.8 | >209 |

| MDA42 (19) | >10000 | 2.5 | >4000 |

| MDA39 (30) | >10000 | 2.6 | >3846 |

| MDA104 (33) ((S)-enantiomer of MDA7) | >10000 | 24.2 | >413 |

For the histamine receptor ligands, competitive binding assays were used to determine the affinity (Ki) for H3R and H4R. nih.gov

| Compound | hH3R Ki (µM) | hH4R Ki (µM) |

|---|---|---|

| LINS01005 | 1.5 | 1.2 |

Enzyme Inhibition Assays:

The anti-inflammatory properties of some 2,3-dihydro-1-benzofuran derivatives have been linked to their ability to inhibit key inflammatory enzymes. For instance, fluorinated derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) activity and the production of inflammatory mediators. nih.gov The half-maximal inhibitory concentrations (IC50) were determined for various inflammatory markers.

| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |

|---|---|---|---|---|

| Fluorinated benzofuran/dihydrobenzofuran derivatives (Range) | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

Cell-Based Functional Assays:

To assess the functional activity of the 2,3-dihydro-1-benzofuran derivatives as receptor modulators, cell-based assays have been utilized. For the cannabinoid receptor agonists, a γ-[³⁵S]GTP binding assay was performed in Chinese hamster ovary (CHO) cell membranes expressing recombinant human CB1 or CB2 receptors. nih.gov This assay measures the ability of a compound to stimulate G-protein activation upon binding to the receptor. Agonists stimulate γ-[³⁵S]GTP binding, providing a measure of their efficacy (Emax).

| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |

|---|---|---|---|---|

| MDA7 (18) | >10000 | - | 52.7 | 100 |

| MDA42 (19) | >10000 | - | 11.2 | 100 |

| MDA39 (30) | >10000 | - | 10.5 | 100 |

| MDA104 (33) | >10000 | - | 31.6 | 100 |

These in vitro evaluations provide a comprehensive understanding of the structure-activity relationships of 2,3-dihydro-1-benzofuran derivatives and are instrumental in guiding the optimization of these scaffolds for enhanced potency, selectivity, and desired functional activity for various therapeutic applications.

Vii. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For a compound like 3-(Iodomethyl)-2,3-dihydro-1-benzofuran, DFT can be employed to predict its geometry, stability, and chemical reactivity.

Detailed Research Findings: Studies on analogous 2,3-dihydrobenzofuran (B1216630) structures demonstrate that DFT methods, such as B3LYP with basis sets like 6-31++G(d,p), can accurately calculate molecular geometries and vibrational frequencies. researchgate.net These calculations help in understanding the molecule's three-dimensional structure and its infrared spectrum.

The electronic properties are often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, DFT calculations on 2,3-dihydrobenzofuran-2-carboxylate derivatives have determined HOMO-LUMO gaps to be in the range of 0.165 to 0.294 eV, indicating varying levels of stability based on substitution. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the case of this compound, the electron-rich oxygen atom of the furan (B31954) ring and the electronegative iodine atom would be prominent features on an MEP map, indicating regions of high reactivity. DFT has also been used to study the antioxidant potential of benzofuran (B130515) derivatives by calculating bond dissociation energies (BDE) and ionization potentials. rsc.org

| Analog Structure | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Methyl 2,3-dihydrobenzofuran-2-carboxylate | -6.54 | -1.23 | 5.31 | researchgate.net |

| Ethyl 2,3-dihydrobenzofuran-2-carboxylate | -6.58 | -1.21 | 5.37 | researchgate.net |

| Benzofuran-stilbene hybrid | -5.89 | -2.01 | 3.88 | rsc.org |

Molecular Modeling for Conformational Analysis and Molecular Recognition

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes.

Detailed Research Findings: The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov Molecular docking studies on derivatives have successfully predicted their binding modes and affinities. For example, docking has been used to identify 2,3-dihydrobenzofuran derivatives as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein.

Molecular dynamics simulations provide a more dynamic picture of these interactions over time. mdpi.comnih.gov An MD simulation of this compound complexed with a target protein would reveal the stability of the binding pose, the flexibility of the ligand within the binding pocket, and the specific amino acid residues that are crucial for maintaining the interaction. nih.govnih.gov For example, MD simulations on related ligands have shown how the flexibility of certain protein helices can be affected by the binding of the small molecule, influencing its biological activity. mdpi.com These simulations are critical for rational drug design, allowing for the modification of the lead compound to improve its binding affinity and selectivity. nih.gov

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2,3-dihydrobenzofuran-5-carboxamide | -7.8 | Arg120, Tyr355 | Hydrogen Bond | nih.gov |

| 3-Aryl-2,3-dihydrobenzofuran | -8.5 | Phe351, Trp387 | π-π Stacking | nih.gov |

| N-Alkyl-2,3-dihydrobenzofuran | -7.2 | Leu221, Val363 | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

Detailed Research Findings: While no specific QSAR models for this compound exist, numerous studies on benzofuran and its derivatives have established the utility of this approach. derpharmachemica.comnih.govresearchgate.net A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

For instance, a QSAR study on arylbenzofuran derivatives acting as histamine (B1213489) H3-receptor antagonists found that descriptors related to the count of specific atom-bond pathways (T_3_N_5, T_C_C_7) were critical for activity. derpharmachemica.com Another 2D-QSAR study on benzofuran-based vasodilators identified "maximum e-e repulsion for a C-O bond" as a key descriptor influencing their biological effect. nih.gov

To develop a QSAR model for a potential activity of this compound, one would synthesize a library of related analogs, measure their biological activity in a relevant assay, and then use statistical methods like Multiple Linear Regression (MLR) to build an equation. nih.gov This equation could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. The model's statistical significance is typically validated using parameters like the correlation coefficient (R²), Fischer test value (F), and cross-validation (Q² or R²cv). derpharmachemica.comnih.gov

| Descriptor | Coefficient | Description | Contribution to Activity | Reference |

|---|---|---|---|---|

| T_3_N_5 | +0.45 | Count of N atoms separated by 3 bonds | Positive | derpharmachemica.com |

| T_C_C_7 | -0.28 | Count of C-C paths of length 7 | Negative | derpharmachemica.com |

| Max e-e repulsion (C-O) | +0.62 | Maximum electron-electron repulsion for a C-O bond | Positive | nih.gov |

| LogP | +0.15 | Octanol-water partition coefficient | Positive | researchgate.net |

Viii. Future Research Directions and Emerging Trends in 2,3 Dihydro 1 Benzofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Specific Isomers